5-Chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name. It contains a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 5th position with a chlorine atom, at the 6th position with an ethylamino group, and at the 3rd position with a carboxylic acid group .Scientific Research Applications
Synthesis and Chemical Properties
- Researchers have developed various derivatives of pyridine carboxylic acids, including compounds similar to 5-Chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic acid. These compounds have been synthesized for potential use in medicinal chemistry. For instance, the synthesis of novel pyridine derivatives involving similar compounds has been reported, indicating their applicability in drug discovery and chemical research (Kumar & Mashelker, 2006).
Potential Pharmacological Activities
- Several studies have explored the pharmacological potential of compounds structurally related to this compound. These studies suggest that such compounds may exhibit various biological activities, including antihypertensive, antimicrobial, and antiviral effects. For example, derivatives synthesized from pyridine carboxillic acid have shown antimycobacterial activity, indicating their potential in treating bacterial infections (R.V.Sidhaye et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been reported to target the dishevelled segment polarity protein 1 (dvl1) in tumors . DVL1 plays a crucial role in the Wnt signaling pathway, which is often dysregulated in cancer .
Mode of Action
It’s known that similar compounds interact with their targets by binding to them, thereby inhibiting their function . This interaction can lead to changes in the cellular processes controlled by these targets.
Biochemical Pathways
The Wnt signaling pathway plays a critical role in cell proliferation and differentiation, and its dysregulation is often associated with cancer .
Result of Action
Similar compounds have been reported to exhibit anti-cancer activity by inhibiting the function of their targets, thereby disrupting the associated cellular processes .
Properties
IUPAC Name |
5-chloro-6-(1-pyridin-3-ylethylamino)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-8(9-3-2-4-15-6-9)17-12-11(14)5-10(7-16-12)13(18)19/h2-8H,1H3,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOXWLQIZNLKKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC2=C(C=C(C=N2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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